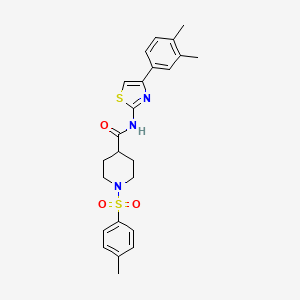

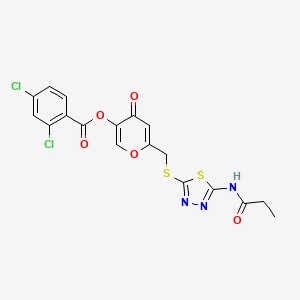

N-(4-(3,4-二甲苯基)噻唑-2-基)-1-甲苯磺酰基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with readily available carboxamides or other substrates. For instance, the synthesis described in the first paper involves the formation of carboxamides through a dehydrosulfurization reaction using HgO and boiling glacial acetic acid, yielding the products in moderate yields . Although the exact synthesis of "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is not detailed, similar synthetic strategies could potentially be applied, with adjustments for the specific functional groups and core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using techniques such as single crystal X-ray diffraction, as demonstrated in the second paper . This technique allows for the precise determination of the crystal system, space group, and unit cell parameters, as well as the identification of stabilizing interactions such as hydrogen bonds. The molecular structure of "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" would likely exhibit its own unique set of intermolecular interactions and crystal packing, which could be elucidated using similar methods.

Chemical Reactions Analysis

The chemical reactivity of thiazole carboxamides is influenced by the presence of functional groups and the overall molecular context. The compounds discussed in the papers show potential for further chemical transformations, which could include cyclization, substitution, or conjugation reactions . The specific chemical reactions that "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" might undergo would depend on its functional groups and the reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamides are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their practical applications. The third paper suggests that by modifying the substitution pattern on the thiazole ring, the properties of the compounds can be fine-tuned, which could be relevant for the design and optimization of "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" for specific applications . Additionally, the inhibitory activity against VEGF receptors mentioned in the third paper indicates that such compounds can have significant biological properties, which could also be true for the compound , depending on its structure-activity relationship.

科学研究应用

合成和生物活性

N-(4-(3,4-二甲苯基)噻唑-2-基)-1-甲苯磺酰基哌啶-4-甲酰胺及其衍生物已被合成并研究了各种生物活性。该化合物通常参与杂环化合物的合成,杂环化合物表现出一系列生物学特性。

新型偶氮噻唑分散染料的合成:

- 研究人员合成了新型杂环芳基单偶氮有机化合物,包括 N-(4-(3,4-二甲苯基)噻唑-2-基)-1-甲苯磺酰基哌啶-4-甲酰胺的衍生物,用于染色涤纶织物。这些化合物在体外抗氧化活性、对特定细胞系的抗肿瘤活性以及对各种致病菌和真菌的抗菌活性筛选方面显示出很高的效率。这意味着在为各种生活应用创造无菌和/或具有生物活性的织物方面具有潜在应用 (Khalifa 等,2015).

噻唑 C-核苷的合成和抗病毒活性:

- 该化合物用于合成噻唑核苷,该核苷经过测试,对多种病毒具有体外活性,并作为嘌呤核苷酸生物合成的潜在抑制剂。这些化合物表现出显着的抗病毒活性,并作为鸟嘌呤核苷酸生物合成的活性抑制剂 (Srivastava 等,1977).

肿瘤学发现:

- 一系列取代的噻唑-5-甲酰胺,包括 N-(4-(3,4-二甲苯基)噻唑-2-基)-1-甲苯磺酰基哌啶-4-甲酰胺衍生物,被确认为有效的 Src/Abl 激酶抑制剂,对血液和实体瘤细胞系具有优异的抗增殖活性。特别是,一种化合物在慢性粒细胞白血病模型中表现出完全的肿瘤消退和低毒性,表明在肿瘤治疗中具有潜在应用 (Lombardo 等,2004).

作为抗炎剂的潜力:

- 该化合物中 N-芳基-4-芳基-1,3-噻唑-2-胺衍生物在体外和体内被检测出具有抗炎活性。这些化合物直接抑制 5-脂氧合酶,5-脂氧合酶是一种参与炎症相关疾病(如哮喘和类风湿关节炎)的关键酶,突出了它们作为抗炎剂的潜力 (Suh 等,2012).

未来方向

属性

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-4-8-21(9-5-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)20-7-6-17(2)18(3)14-20/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLICQKIAAAPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)